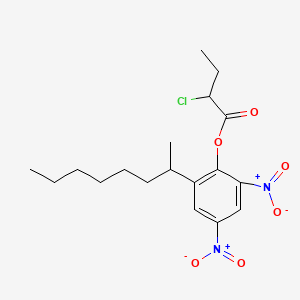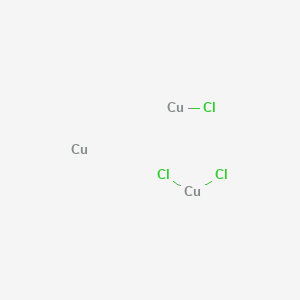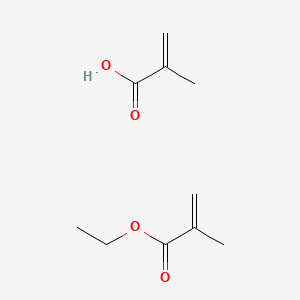
Ethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid are organic compounds commonly used in various chemical processes. Ethyl 2-methylprop-2-enoate is an ester, while 2-methylprop-2-enoic acid is a carboxylic acid. These compounds are known for their reactivity and versatility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-methylprop-2-enoate can be synthesized through the esterification of 2-methylprop-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
2-methylprop-2-enoic acid can be prepared by the oxidation of isobutylene using various oxidizing agents such as potassium permanganate or ozone. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, the production of ethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid often involves large-scale esterification and oxidation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid undergo various chemical reactions, including:
Oxidation: Both compounds can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert these compounds into alcohols or other reduced forms.
Substitution: These compounds can participate in nucleophilic substitution reactions, where the ester or carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, ozone, and hydrogen peroxide. Reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: Alcohols and other reduced derivatives are common products.
Substitution: The products depend on the nucleophile used, resulting in various substituted esters or acids.
Aplicaciones Científicas De Investigación
Ethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid have numerous applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of polymers, resins, and other organic compounds.
Biology: They are utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: These compounds serve as building blocks for pharmaceuticals and drug delivery systems.
Industry: They are employed in the production of coatings, adhesives, and plasticizers due to their reactivity and versatility.
Mecanismo De Acción
The mechanism of action for ethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid involves their ability to participate in various chemical reactions. The ester and carboxylic acid groups are reactive sites that can undergo nucleophilic attack, oxidation, or reduction. These reactions are facilitated by the presence of catalysts or specific reaction conditions, leading to the formation of new chemical bonds and products.
Comparación Con Compuestos Similares
Ethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid can be compared with similar compounds such as:
Methyl 2-methylprop-2-enoate: Similar in structure but with a methyl group instead of an ethyl group.
Butyl 2-methylprop-2-enoate: Contains a butyl group, offering different reactivity and physical properties.
2-Propenoic acid: Lacks the methyl group, resulting in different chemical behavior.
These compounds share similar reactivity patterns but differ in their physical properties and specific applications, highlighting the uniqueness of ethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid in various chemical processes.
Propiedades
Número CAS |
28572-98-7 |
|---|---|
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
ethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C6H10O2.C4H6O2/c1-4-8-6(7)5(2)3;1-3(2)4(5)6/h2,4H2,1,3H3;1H2,2H3,(H,5,6) |
Clave InChI |
SENKOTRUJLHKFM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C)C.CC(=C)C(=O)O |
Números CAS relacionados |
28572-98-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]chromen-2-one](/img/structure/B15343127.png)

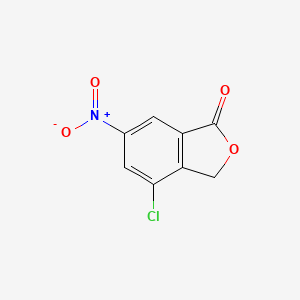
![1,2,3,4,5-Pentafluoro-6-[2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluorophenoxy)phenyl]benzene](/img/structure/B15343139.png)
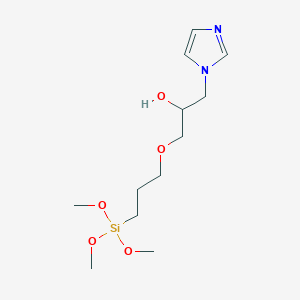
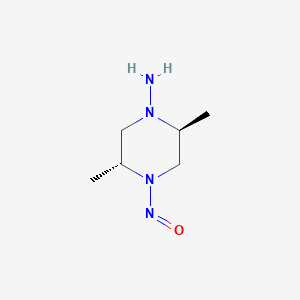
![Methyl 5-[(3-chloropyridin-2-yl)amino]-3'-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate](/img/structure/B15343185.png)
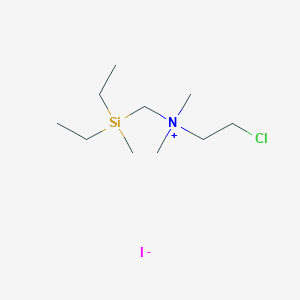
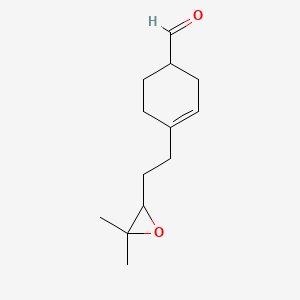
![N-[5-[[2-(2,5-Dioxo-1-pyrrolidinyl)ethyl]ethylamino]-2-[(4-nitrophenyl)azo]phenyl]acetamide](/img/structure/B15343202.png)
